Azido-PEG3-SS-PEG3-azid

Übersicht

Beschreibung

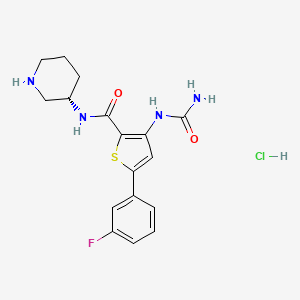

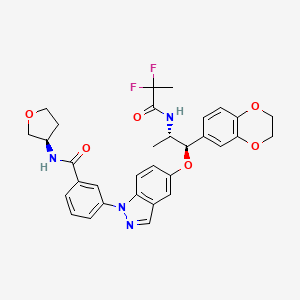

Azido-PEG3-SS-PEG3-azide is a PEG linker containing two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .

Molecular Structure Analysis

The molecular formula of Azido-PEG3-SS-PEG3-azide is C16H32N6O6S2 . It has a molecular weight of 468.6 .Chemical Reactions Analysis

The azide groups in Azido-PEG3-SS-PEG3-azide can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .Physical and Chemical Properties Analysis

Azido-PEG3-SS-PEG3-azide has a molecular weight of 468.6 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen

Biotinylierungsreagenz

Azido-PEG3-SS-PEG3-azid wird als Biotinylierungsreagenz zur Markierung von Alkinen enthaltenden Molekülen oder Biomolekülen verwendet {svg_1}. Dies wird entweder durch kupferkatalysierte 1,3-dipolare Cycloadditions-Click-Chemie oder durch kupferfreie Click-Chemie mit Cyclooctinderivaten erreicht {svg_2}.

Bioorthogonale Chemie

Die Azidgruppe in this compound reagiert mit Alkinen zu einer stabilen Triazolbindung {svg_3}. Diese Reaktion ist bioorthogonal, d. h. sie ist mit biologischen Systemen kompatibel, da ihre Komponenten nicht mit der biologischen Umgebung reagieren {svg_4}.

Arzneimittelverabreichung

This compound ist eine vielseitige Verbindung mit primärer Aminfunktionalität, die es zu einem leistungsstarken Werkzeug für Biokonjugation und Arzneimittelverabreichung macht {svg_5}.

Verbesserung der Löslichkeit

Mit einem dreigliedrigen PEG-Spacer verbessert this compound die Löslichkeit und ist ideal für Click-Chemie und thiol-spezifische Reaktionen {svg_6}. Diese Eigenschaft ermöglicht die präzise Modifikation von Biomolekülen {svg_7}.

PROTAC-Linker

This compound ist ein auf Polyethylenglykol (PEG) basierender PROTAC-Linker {svg_8}. Es kann bei der Synthese einer Reihe von PROTACs (Proteolysis Targeting Chimeras) verwendet werden, die zur Degradierung spezifischer Proteine in Zellen eingesetzt werden {svg_9}.

Nachweis von zellulärem Alkin-Cholesterinanalog

This compound wurde für den Nachweis eines zellulären Alkin-Cholesterinanalogs über Click-Chemie verwendet {svg_10}. Dies erfolgt mittels Fluoreszenzmikroskopie nach Inkubation mit einem fluoreszierenden Streptavidin-Konjugat {svg_11}.

Wirkmechanismus

Target of Action

Azido-PEG3-SS-PEG3-azide is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis targeting chimeras (PROTACs) . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups .

Mode of Action

The compound contains two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .

Biochemical Pathways

The compound is involved in the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . The azide group reacts with alkynes to form a stable triazole linkage .

Pharmacokinetics

The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage with target molecules . This facilitates the introduction of the compound into the alkyne modified system of interest . In the context of PROTACs, this leads to the selective degradation of target proteins .

Action Environment

The reaction of the azide group with alkynes to form a stable triazole linkage is bioorthogonal . . This suggests that the compound’s action, efficacy, and stability are likely to be influenced by the presence of biological systems that contain alkynes, DBCO, or BCN groups.

Biochemische Analyse

Biochemical Properties

Azido-PEG3-SS-PEG3-azide plays a crucial role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of Azido-PEG3-SS-PEG3-azide on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Azido-PEG3-SS-PEG3-azide exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Temporal Effects in Laboratory Settings

The effects of Azido-PEG3-SS-PEG3-azide over time in laboratory settings are primarily related to its stability and degradation. The disulfide bond in the compound can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent . This property is important for its function in the synthesis of PROTACs .

Dosage Effects in Animal Models

The effects of Azido-PEG3-SS-PEG3-azide at different dosages in animal models have not been extensively studied. As a biochemical tool used in the synthesis of PROTACs, its dosage effects would likely be related to the concentration of the resulting PROTAC and its efficacy in degrading the target protein .

Metabolic Pathways

Azido-PEG3-SS-PEG3-azide is involved in the synthesis of PROTACs . The metabolic pathways associated with this compound would therefore be related to the metabolism of the resulting PROTAC and its target protein .

Transport and Distribution

Given its role in the synthesis of PROTACs, it is likely that it is transported and distributed in a manner that facilitates its interaction with the target protein and the E3 ubiquitin ligase .

Subcellular Localization

The subcellular localization of Azido-PEG3-SS-PEG3-azide is likely to be influenced by the nature of the target protein and the E3 ubiquitin ligase in the resulting PROTAC . Its localization could therefore vary depending on the specific PROTAC being synthesized .

Eigenschaften

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXZMZORLYBGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)

![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)

![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)

![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)